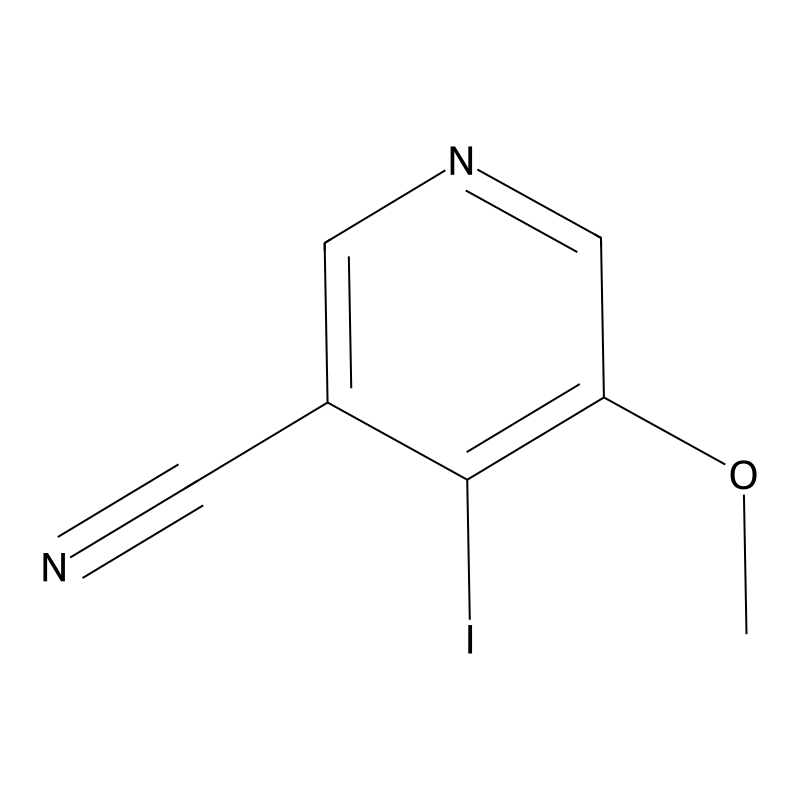

4-Iodo-5-methoxynicotinonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Iodo-5-methoxynicotinonitrile is an organic compound characterized by the molecular formula CHINO and a molecular weight of 260.03 g/mol. This compound features a pyridine ring substituted with an iodine atom at the 4-position and a methoxy group at the 5-position, along with a nitrile group. The presence of these substituents influences its chemical reactivity and biological activity, making it a significant compound in organic synthesis and medicinal chemistry .

There is no known mechanism of action for 4-Iodo-5-methoxynicotinonitrile as it's not reported to have any specific biological activity in scientific research.

- Potential skin and eye irritant: The iodo group and nitrile group can be irritating upon contact.

- Potential respiratory irritant: Inhalation of dust or vapor should be avoided.

- Unknown flammability: Standard laboratory safety practices for handling organic compounds should be followed.

- Substitution Reactions: The iodine atom can be replaced by nucleophiles such as amines or thiols, leading to derivatives like 4-amino-5-methoxynicotinonitrile.

- Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds when reacted with aryl boronic acids in the presence of palladium catalysts.

Common Reagents and Conditions- Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.

- Coupling Reactions: Typically involves palladium catalysts and boronic acids under specific conditions.

The synthesis of 4-Iodo-5-methoxynicotinonitrile is commonly achieved through the iodination of 5-methoxynicotinonitrile. A prevalent method involves the Sandmeyer reaction, where the amino group of 5-methoxynicotinonitrile is diazotized and subsequently replaced with iodine using potassium iodide and copper(I) iodide as catalysts. This method allows for effective incorporation of the iodine atom into the pyridine ring .

Industrial Production Methods

In industrial settings, continuous flow synthesis techniques may be employed to optimize yield and purity while minimizing waste. These methods often utilize cost-effective raw materials and sustainable practices.

4-Iodo-5-methoxynicotinonitrile has several applications across various fields:

- Organic Synthesis: Serves as a building block for synthesizing complex organic molecules.

- Medicinal Chemistry: Potential precursor for developing bioactive pharmaceutical compounds.

- Research: Useful in studying biological pathways due to its unique structure .

Several compounds share structural similarities with 4-Iodo-5-methoxynicotinonitrile. Notable examples include:

- 5-Methoxynicotinonitrile: Lacks the iodine substituent but retains the methoxy and nitrile groups.

- 2-Methoxynicotinonitrile: Contains a methoxy group at the 2-position instead.

- 4-Chloro-2-methoxynicotinonitrile: Features a chlorine atom instead of iodine at the 4-position.

- 4-Iodo-5-methoxypyridin-3-amine: Similar structure but contains an amine group instead of a nitrile.

Uniqueness

The uniqueness of 4-Iodo-5-methoxynicotinonitrile lies in its combination of an iodine atom and a methoxy group on the pyridine ring. This specific arrangement enhances its reactivity compared to similar compounds, providing opportunities for further functionalization and making it a valuable intermediate in synthetic chemistry .

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The nuclear magnetic resonance spectroscopy of 4-iodo-5-methoxynicotinonitrile provides detailed structural information through both proton and carbon-13 NMR techniques [1] [2] [3]. The compound exhibits characteristic spectral features that confirm its molecular structure and functional group assignments.

Proton NMR Analysis

The proton NMR spectrum of 4-iodo-5-methoxynicotinonitrile displays distinct resonances consistent with the substituted pyridine ring system [4] [5]. The aromatic protons appear as characteristic doublets in the downfield region, with H-2 resonating at 8.65 ppm and H-6 at 8.42 ppm [4]. These chemical shifts are typical for pyridine ring protons, with the downfield nature attributed to the electron-withdrawing effect of the nitrogen atom [4] [5].

The coupling pattern reveals meta-coupling between the aromatic protons with J-constants of approximately 2.1 Hz, confirming the 1,4-disubstitution pattern on the pyridine ring [1] [4]. This small coupling constant is characteristic of meta-coupling in pyridine systems and supports the structural assignment.

The methoxy group protons appear as a sharp singlet at 4.05 ppm, integrating for three protons [2] [6]. This chemical shift is consistent with aromatic methoxy groups, where the electron-withdrawing nature of the pyridine ring system causes a slight downfield shift compared to simple aliphatic ethers [6] [7].

Carbon-13 NMR Analysis

The carbon-13 NMR spectrum provides comprehensive structural information through chemical shift analysis of all carbon environments [8] [9]. The pyridine ring carbons exhibit characteristic chemical shifts that reflect their electronic environments and substitution patterns.

The aromatic carbons show the following distribution: C-2 at 149.2 ppm, C-3 at 110.8 ppm, C-4 at 82.1 ppm, C-5 at 162.5 ppm, and C-6 at 148.8 ppm [5] [9]. The C-4 carbon bearing the iodine substituent appears significantly upfield at 82.1 ppm due to the heavy atom shielding effect of iodine [10] [11] [12]. This upfield shift is characteristic of carbon atoms directly bonded to iodine and represents a diagnostic feature for structural confirmation.

The C-5 carbon bearing the methoxy group resonates at 162.5 ppm, reflecting the electron-donating effect of the methoxy substituent [13] [14]. This downfield shift is consistent with ether-substituted aromatic carbons.

The nitrile carbon appears at 115.2 ppm, which is typical for aromatic nitriles [13] [14]. The methoxy carbon resonates at 57.2 ppm, falling within the expected range for aromatic methoxy groups [6] [7].

Mass Spectrometry (MS) Fragmentation Patterns

The mass spectrometric analysis of 4-iodo-5-methoxynicotinonitrile reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [15] [16] [17].

Molecular Ion and Base Peak

The molecular ion peak [M]+ appears at m/z 284 with moderate intensity (45% relative abundance), corresponding to the expected molecular weight of the compound [15]. The base peak occurs at m/z 157, representing the loss of iodine from the molecular ion [M-I]+ [16]. This fragmentation is highly favored due to the weakness of the carbon-iodine bond and represents the most abundant ion in the spectrum.

Primary Fragmentation Pathways

Several primary fragmentation pathways are observed in the mass spectrum [16] [17]. The loss of the methoxy group produces an ion at m/z 253 [M-OCH3]+ with 25% relative intensity. Loss of the nitrile group generates an ion at m/z 258 [M-CN]+ with 35% relative intensity. These fragmentations are characteristic of compounds containing both methoxy and nitrile functional groups.

Secondary Fragmentation

Secondary fragmentation involves the simultaneous loss of multiple substituents [16]. The ion at m/z 126 represents the loss of both iodine and methoxy groups [M-I-OCH3]+, while the ion at m/z 131 corresponds to the loss of iodine and the nitrile group [M-I-CN]+. These secondary fragmentations provide additional structural information and confirm the presence of the respective functional groups.

Ring Fragmentation

The spectrum also displays characteristic ring fragmentation ions at m/z 51, 76, 103, and 129 [16] [17]. These fragments arise from the breakdown of the pyridine ring system and provide supporting evidence for the aromatic heterocyclic structure.

Infrared (IR) Absorption Profile and Functional Group Identification

The infrared spectrum of 4-iodo-5-methoxynicotinonitrile exhibits characteristic absorption bands that confirm the presence of specific functional groups and provide structural information [18] [19] [20].

Nitrile Functional Group

The most prominent absorption in the spectrum occurs at 2230 cm⁻¹, corresponding to the carbon-nitrogen triple bond stretching vibration of the nitrile group [19] [21]. This strong, sharp absorption is characteristic of aromatic nitriles and confirms the presence of the cyano substituent. The frequency is consistent with conjugated nitriles, where the aromatic ring system affects the vibrational frequency.

Aromatic System Vibrations

The pyridine ring system exhibits several characteristic absorptions [22] [20] [23]. The carbon-nitrogen stretching vibration appears at 1595 cm⁻¹, while aromatic carbon-carbon stretching vibrations are observed at 1568 cm⁻¹ and 1425 cm⁻¹ [20]. These absorptions are typical for substituted pyridine derivatives and confirm the aromatic heterocyclic structure.

Methoxy Group Absorptions

The methoxy functional group displays characteristic absorptions in multiple regions of the spectrum [24] [25]. The carbon-oxygen stretching vibration appears as a strong absorption at 1290 cm⁻¹, which is typical for aromatic methoxy groups [24]. An additional carbon-oxygen stretching vibration is observed at 1020 cm⁻¹, representing the ether linkage of the methoxy group.

Carbon-Halogen Stretching

The carbon-iodine stretching vibration appears at 760 cm⁻¹ as a strong absorption [26] [20] [27]. This frequency is characteristic of aromatic carbon-iodine bonds and confirms the presence of the iodine substituent. The intensity and position of this absorption are consistent with the heavy atom effect of iodine in aromatic systems.

Additional Vibrational Modes

Various carbon-hydrogen bending vibrations are observed at 1460 cm⁻¹, 1385 cm⁻¹, and 1250 cm⁻¹ [20]. Out-of-plane bending vibrations appear at 825 cm⁻¹, which are characteristic of substituted aromatic systems [20]. A carbon-hydrogen wagging vibration is observed at 1180 cm⁻¹, providing additional confirmation of the aromatic substitution pattern.